5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide 5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide
Brand Name: Vulcanchem
CAS No.: 313375-85-8
VCID: VC0420398
InChI: InChI=1S/C13H9BrN2O2S/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br
Molecular Formula: C13H9BrN2O2S
Molecular Weight: 337.19g/mol

5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide

CAS No.: 313375-85-8

Main Products

VCID: VC0420398

Molecular Formula: C13H9BrN2O2S

Molecular Weight: 337.19g/mol

5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide - 313375-85-8

CAS No. 313375-85-8
Product Name 5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide
Molecular Formula C13H9BrN2O2S
Molecular Weight 337.19g/mol
IUPAC Name 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C13H9BrN2O2S/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17)
Standard InChIKey HGFPAJKGVAMTFY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br
Solubility 0.4 [ug/mL]
PubChem Compound 795005
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator